5‑HT₂A receptor binding affinity of M‑1 exceeds sarpogrelate and ritanserin by approximately 5‑fold
In competitive radioligand binding assays using rat brain cortical membranes, sarpogrelate metabolite M‑1 displaced [³H]‑ligands from 5‑HT₂A receptors with a Ki of 1.70 nM, whereas sarpogrelate and ritanserin each exhibited Ki values of 8.39 nM [1]. This represents an approximately 4.9‑fold higher affinity for the metabolite relative to both the parent drug and the reference antagonist.
| Evidence Dimension | 5‑HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.70 nM |
| Comparator Or Baseline | Sarpogrelate: 8.39 nM; Ritanserin: 8.39 nM |
| Quantified Difference | 4.9‑fold higher affinity for M‑1 vs sarpogrelate and ritanserin |
| Conditions | Rat brain cortical membrane radioligand binding (Arch Int Pharmacodyn Ther. 1996) |
Why This Matters
Higher target affinity enables the use of lower compound concentrations in receptor occupancy studies, reducing non‑specific binding artifacts and improving signal‑to‑noise ratios.
- [1] Nishio H, Inoue A, Nakata Y. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes. Arch Int Pharmacodyn Ther. 1996;331(2):189‑202. PMID: 8937629. View Source
